2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H15N3O/c1-8-2-4-13(5-3-8)10-11-6-9(14)7-12-10/h6-8,14H,2-5H2,1H3 |
InChI Key |
QGVROABMZICFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 2 4 Methylpiperidin 1 Yl Pyrimidin 5 Ol
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol, two primary strategic disconnections can be envisioned.
A primary disconnection can be made at the C2-N bond of the pyrimidine (B1678525) ring, which links the pyrimidine core to the 4-methylpiperidine (B120128) moiety. This leads to a key intermediate, a 2-substituted pyrimidine with a leaving group at the C2 position (e.g., a halogen), and 4-methylpiperidine. A second disconnection can break down the pyrimidine ring itself, often leading to a 1,3-dicarbonyl compound or its equivalent and a guanidine (B92328) derivative.
This retrosynthetic approach suggests a convergent synthesis where the pyrimidine core and the piperidine (B6355638) fragment are prepared separately and then coupled in a final step.
Classical and Contemporary Approaches to Pyrimidine Core Synthesis
The formation of the central pyrimidine ring is a critical step in the synthesis of the target compound. Various classical and contemporary methods can be employed for this purpose.
Cyclization Reactions for Pyrimidine Ring Formation
The most common and well-established method for pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and an amidine-containing compound, such as guanidine. ijpsjournal.comheighpubs.org This approach, often referred to as the Prinzbach pyrimidine synthesis, allows for the direct formation of the heterocyclic ring.
Another versatile method involves the reaction of ketones, arylacetylenes, and guanidine, catalyzed by a base such as potassium tert-butoxide in DMSO. acs.org This three-component reaction provides a convergent route to substituted 2-aminopyrimidines. acs.org
| Reaction Type | Reactants | Key Features |
| Principal Synthesis | 1,3-Dicarbonyl compound + Guanidine/Urea/Thiourea | A widely applicable and classical method for pyrimidine ring formation. |
| Three-Component Reaction | Ketone + Arylacetylene + Guanidine | A convergent approach offering rapid access to diverse pyrimidine structures. acs.org |
Introduction of Substituents at Pyrimidine C2 and C5 Positions
To synthesize this compound, specific substituents must be introduced at the C2 and C5 positions of the pyrimidine ring. The hydroxyl group at the C5 position can be incorporated by using a suitably substituted 1,3-dicarbonyl precursor in the cyclization step. For instance, a malonic ester derivative with a protected hydroxyl group at the C2 position could be utilized.
The amino substituent at the C2 position is typically introduced by using guanidine in the initial cyclization. This directly yields a 2-aminopyrimidine (B69317) scaffold. To achieve the final target, a precursor such as 2-amino-5-hydroxypyrimidine or a protected version thereof would be a key intermediate.
Methodologies for Incorporating the 4-Methylpiperidine Moiety
The final key step in the proposed synthesis is the attachment of the 4-methylpiperidine ring to the C2 position of the pyrimidine core.
Amidation and Alkylation Strategies at the Pyrimidine C2 Position
A common strategy for forming the C-N bond at the C2 position of a pyrimidine is through nucleophilic aromatic substitution (SNAr). This typically involves reacting a pyrimidine with a good leaving group at the C2 position, such as a halogen (e.g., chlorine), with the amine (4-methylpiperidine).
For example, a starting material like 2-chloro-5-methoxypyrimidine (B1297454) could be reacted with 4-methylpiperidine in the presence of a base to facilitate the substitution reaction. Subsequent deprotection of the methoxy (B1213986) group would then yield the desired 5-hydroxy functionality. The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines has been shown to be an effective method for synthesizing 2-aminopyrimidine derivatives, highlighting the feasibility of this approach. mdpi.com Microwave-assisted synthesis has also been reported to be an efficient method for similar transformations. nih.gov
| Starting Material | Reagent | Reaction Type | Product |
| 2-Chloropyrimidine derivative | 4-Methylpiperidine | Nucleophilic Aromatic Substitution | 2-(4-Methylpiperidin-1-yl)pyrimidine derivative |
| 2-Aminopyrimidine derivative | (Potentially through diazotization followed by substitution) | Sandmeyer-type reaction | 2-Substituted pyrimidine |
Stereoselective Synthesis of Chiral Piperidine Analogues (if applicable to future derivatization)
While the target compound itself is achiral, future derivatization could involve the use of chiral piperidine analogues to explore stereochemistry-activity relationships. The synthesis of enantiomerically pure piperidines is a well-developed area of organic chemistry. Methods such as asymmetric hydrogenation of pyridine (B92270) precursors, resolution of racemic mixtures, or synthesis from the chiral pool can be employed to obtain specific stereoisomers of 4-substituted piperidines. These chiral building blocks could then be incorporated into the pyrimidine scaffold using the methodologies described above to generate a library of stereochemically defined analogues for further investigation.
Synthetic Routes for the Pyrimidin-5-ol Functionality
The synthesis of the target compound hinges on the effective formation of the substituted pyrimidine ring and the specific introduction of the hydroxyl group at the C5 position. The 2-(4-methylpiperidin-1-yl) portion can be readily installed by reacting a 2-halopyrimidine with 4-methylpiperidine, a common strategy in pyrimidine chemistry. The core challenge lies in establishing the C5-hydroxyl group.
Direct C-H hydroxylation of an unsubstituted C5 position on the pyrimidine ring is a challenging transformation due to the electron-deficient nature of the pyrimidine core, which disfavors electrophilic attack. researchgate.netacs.orgnih.gov While some advanced methods involving photochemical or metal-catalyzed C-H activation exist, a more classical and predictable approach involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine. acs.orgnih.govnih.gov
A plausible synthetic route would commence with a pyrimidine ring bearing a suitable leaving group, such as a halogen (e.g., bromine or chlorine), at the 5-position. This 5-halopyrimidine intermediate can then undergo nucleophilic aromatic substitution with a hydroxide (B78521) source, like sodium hydroxide or potassium hydroxide, often under elevated temperatures, to introduce the hydroxyl group.
Given the potential for the hydroxyl group to interfere with other reaction steps, a protection-deprotection strategy is often employed. The hydroxyl group can be temporarily converted into a more stable ether, such as a benzyl (B1604629) (Bn) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS), to shield it during subsequent reactions.
Protection-Deprotection Example:
Protection: The pyrimidin-5-ol intermediate can be treated with benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH) to form the 5-benzyloxypyrimidine.
Subsequent Reactions: The 2-(4-methylpiperidine) group can then be introduced by reacting the 2-chloro-5-benzyloxypyrimidine with 4-methylpiperidine.
Deprotection: The final step involves the removal of the benzyl group via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) to yield the desired this compound.
Functional group interconversion provides alternative pathways to the pyrimidin-5-ol moiety. These methods start with a different functional group at the C5 position and convert it to a hydroxyl group at a suitable stage in the synthesis.
From a 5-Aminopyrimidine (B1217817): A 5-aminopyrimidine derivative can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. Subsequent hydrolysis of the diazonium salt introduces the hydroxyl group. This method is a standard transformation in aromatic chemistry.
From a 5-Alkoxypyrimidine: Demethylation of a 5-methoxypyrimidine (B27851) derivative is a common strategy. This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The methoxy group is often easier to introduce via SNAr than a hydroxyl group directly, using sodium methoxide (B1231860) as the nucleophile.
Oxidation of Dihydropyrimidines: The pyrimidine ring can be formed in a reduced state, as a dihydropyrimidine. Subsequent oxidation can aromatize the ring and, depending on the precursors, can be a route to introduce the hydroxyl functionality. umich.edu
A generalized synthetic scheme starting from a dichloropyrimidine is outlined below:
A potential synthetic pathway for this compound involving nucleophilic aromatic substitution and functional group interconversion.Characterization of Synthetic Intermediates and Final Compound
The structural elucidation of the target compound and its synthetic intermediates relies on a combination of spectroscopic and analytical methods. These techniques provide definitive evidence of the molecular structure, purity, and identity. researchgate.netbiointerfaceresearch.comamanote.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the structure.
¹H NMR: The spectrum of this compound would show characteristic signals for the pyrimidine ring protons (typically singlets or doublets in the aromatic region, ~δ 8.0-8.5 ppm). The protons of the 4-methylpiperidine ring would appear in the aliphatic region (~δ 1.0-4.0 ppm), with distinct signals for the axial and equatorial protons adjacent to the nitrogen. chemicalbook.comresearchgate.net The methyl group would be a doublet around δ 0.9-1.0 ppm. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR: The spectrum would display distinct resonances for each carbon atom. The pyrimidine ring carbons would appear in the downfield region (~δ 140-160 ppm). The carbons of the methylpiperidine moiety would be found in the upfield aliphatic region. biointerfaceresearch.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For this compound (C₁₀H₁₅N₃O), the expected exact mass would confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide this with high accuracy. The fragmentation pattern can also offer structural clues.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands would include a broad absorption for the O-H stretch of the hydroxyl group (~3200-3600 cm⁻¹), C-H stretching bands for the aliphatic and aromatic parts (~2800-3100 cm⁻¹), and characteristic absorptions for the C=N and C=C bonds of the pyrimidine ring (~1500-1650 cm⁻¹). scirp.org
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which can be compared to the calculated values to verify the empirical formula.
Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring reaction progress and assessing the purity of the final compound.
The following table summarizes the predicted spectroscopic data for the title compound.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ ~8.2 (s, 2H, pyrimidine-H), δ ~4.5 (br s, 1H, OH), δ ~3.8 (m, 2H, piperidine-H₂ₑ), δ ~2.9 (m, 2H, piperidine-H₂ₐ), δ ~1.8 (m, 1H, piperidine-H₄), δ ~1.7 (m, 2H, piperidine-H₃ₑ), δ ~1.2 (m, 2H, piperidine-H₃ₐ), δ ~0.95 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~158 (C=N), δ ~150 (C-O), δ ~145 (pyrimidine-CH), δ ~45 (piperidine-C₂), δ ~34 (piperidine-C₃), δ ~30 (piperidine-C₄), δ ~22 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~2950 (C-H stretch, aliphatic), ~1620 (C=N stretch), ~1580 (C=C stretch, aromatic) |
| MS (ESI+) | [M+H]⁺ = 194.1288 for C₁₀H₁₆N₃O⁺ |
Chemical Modifications and Analog Design for Structure-Activity Relationship Studies
To explore the biological potential of this compound, the synthesis of analogs is a crucial step in establishing structure-activity relationships (SAR). nih.govresearchgate.netnih.gov This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.
The pyrimidine ring offers positions C4 and C6 for substitution, which are electronically and sterically distinct from the other positions. Introducing various substituents at these sites can significantly modulate the molecule's properties, such as its electron distribution, lipophilicity, and ability to form hydrogen bonds. nih.govresearchgate.net
Potential Modifications:
Introduction of Halogens: Placing fluorine, chlorine, or bromine atoms at the C4 or C6 positions can alter the electronic nature of the ring and potentially introduce new interactions with biological targets.
Alkylation/Arylation: Adding small alkyl groups (e.g., methyl, ethyl) or aryl groups (e.g., phenyl) can probe steric tolerance and introduce lipophilic character.
Introduction of Hydrogen Bond Donors/Acceptors: Installing groups like amino (-NH₂), methoxy (-OCH₃), or cyano (-CN) can change the hydrogen bonding capabilities of the molecule, which is often critical for receptor binding.
The table below outlines a selection of potential analogs designed to probe the SAR around the pyrimidine core.
| Analog Structure | R¹ (at C4) | R² (at C6) | Rationale for Modification |
| Analog 1 | H | Cl | Investigate the effect of an electron-withdrawing group. |
| Analog 2 | CH₃ | H | Probe steric effects and increased lipophilicity. |
| Analog 3 | H | NH₂ | Introduce a hydrogen bond donor. |
| Analog 4 | OCH₃ | H | Introduce a hydrogen bond acceptor and alter electronics. |
| Analog 5 | F | F | Explore the impact of strong electron withdrawal at both positions. |
By synthesizing and evaluating these and other targeted analogs, a comprehensive SAR profile can be developed, guiding the design of more potent and selective compounds.
Variances in the Piperidine Ring Substitution Patterns (e.g., N-substitution, C4-modifications)
The 4-methylpiperidine moiety is a key structural feature that can be readily modified to probe the steric and electronic requirements of a target binding site. Alterations can be introduced at both the C4-position and, by extension, the piperidine nitrogen (N-substitution), assuming a synthetic route that utilizes a piperidine precursor.
N-Substitution Strategies: While the parent compound features a nitrogen atom as part of the piperidine ring directly linked to the pyrimidine, synthetic analogs can be conceptualized where the piperidine itself is a substituent on another nitrogenous linker. More directly, modifications on related scaffolds, such as 2-(piperazin-1-yl)pyrimidine systems, often involve derivatization of the terminal nitrogen. nih.govresearchgate.net In the context of this compound, N-substitution is not directly possible without fundamentally altering the core structure (i.e., changing the piperidine to a piperazine). However, the principles of varying nitrogen substituents in related heterocyclic compounds are well-established and highlight the importance of this position for tuning molecular properties.
C4-Modifications: The C4-position of the piperidine ring, occupied by a methyl group in the parent compound, is a prime target for chemical derivatization to explore steric tolerance and potential hydrophobic interactions. The synthesis of analogs would typically involve starting with variously substituted piperidines, which are then coupled to the pyrimidine core. This approach allows for the introduction of a wide array of functional groups at the C4-position. Research on similar heterocyclic scaffolds has demonstrated that a variety of substituents on piperidine or piperazine (B1678402) rings can be tolerated and can significantly influence biological activity. researchgate.netacs.org
Potential modifications at the C4-position include:
Alkyl Homologation: Replacing the methyl group with larger alkyl chains (ethyl, propyl, isopropyl, butyl) can systematically probe the size of a hydrophobic pocket.
Introduction of Functional Groups: Incorporating polar groups such as hydroxyl (-(CH2)nOH), ether (-OCH3), or cyano (-CN) can introduce new hydrogen bonding capabilities or polar interactions.
Aryl and Heteroaryl Substitutions: Introducing phenyl or other aromatic rings can facilitate π-π stacking interactions with aromatic residues in a target protein.
Cyclic and Bridged Systems: Replacing the methylpiperidine with more conformationally constrained bicyclic or spirocyclic amine structures can reduce the conformational flexibility of the molecule, potentially leading to higher binding affinity.
Table 1: Potential Modifications at the C4-Position of the Piperidine Ring
| Modification Type | Example Substituent (R) | Rationale for Modification |
|---|---|---|
| Alkyl Homologation | -CH2CH3 (Ethyl) | Probe steric limits of hydrophobic pocket. |
| Alkyl Homologation | -CH(CH3)2 (Isopropyl) | Introduce steric bulk. |
| Functionalization | -CH2OH (Hydroxymethyl) | Introduce hydrogen bond donor/acceptor capability. |
| Functionalization | -CF3 (Trifluoromethyl) | Alter electronic properties and increase metabolic stability. |
| Aryl Substitution | -C6H5 (Phenyl) | Introduce potential for π-π stacking interactions. |
| Functionalization | -CO2CH3 (Methyl Ester) | Add a hydrogen bond acceptor and polar interaction point. |
Derivatization of the Hydroxyl Group for Enhanced Interactions
Etherification: Conversion of the hydroxyl group to an ether is a common strategy to remove its hydrogen bond donating capacity, which can be beneficial if this interaction is unfavorable in a specific binding context. This modification also increases the lipophilicity of the molecule. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a suitable base followed by reaction with an alkyl or aryl halide, is a standard method to achieve this.
Esterification: Esterification transforms the hydroxyl group into an ester, which maintains a hydrogen bond acceptor (the carbonyl oxygen) but adds steric bulk and removes the hydrogen bond donor. This can be achieved by reacting the parent compound with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. The synthesis of esters on related heterocyclic systems, such as pyridine carboxylic acids, is a well-documented process. google.com The hydrolysis of pyrimidine-5-carboxylic acid esters has also been studied, indicating the accessibility of this functional group on the pyrimidine-5 position. researchgate.netresearchgate.net The choice of the ester group can introduce a wide range of functionalities, from simple alkyl chains to complex aromatic systems, allowing for the exploration of additional binding interactions.
These derivatizations can serve several purposes:
Modulating Hydrogen Bonding: Converting the -OH to an ether (-OR) removes the H-bond donor, while converting it to an ester (-OC(O)R) introduces a new H-bond acceptor.
Improving Pharmacokinetic Properties: Esterification is a classic prodrug strategy, where the ester may be cleaved in vivo by esterases to release the active parent hydroxyl compound.
Introducing New Interaction Moieties: The R group of the ether or ester can be designed to form specific interactions with a target. For example, an R group containing a basic amine could form a salt bridge, while an aromatic R group could engage in π-stacking.
Table 2: Potential Derivatizations of the Pyrimidin-5-ol Hydroxyl Group
| Derivative Type | Example Structure | Purpose of Derivatization |
|---|---|---|
| Methyl Ether | -OCH3 | Remove H-bond donor; increase lipophilicity. |
| Benzyl Ether | -OCH2C6H5 | Introduce a bulky, lipophilic group capable of π-interactions. |
| Acetate Ester | -OC(O)CH3 | Introduce H-bond acceptor; potential prodrug. |
| Benzoate Ester | -OC(O)C6H5 | Add steric bulk and a group capable of π-interactions. |
| Aminoethyl Ether | -OCH2CH2NH2 | Introduce a basic, flexible side chain for potential salt bridge formation. |
Investigation of Biological Activities: in Vitro Profiling of 2 4 Methylpiperidin 1 Yl Pyrimidin 5 Ol and Its Analogs
In Vitro Enzyme Inhibition Studies
The interaction of small molecules with specific enzymes is a key determinant of their biological effects. This section details the inhibitory profile of analogs of 2-(4-methylpiperidin-1-yl)pyrimidin-5-ol against various enzyme classes, including kinases, oxidoreductases, and hydrolases. While specific data for this compound is not extensively available in public literature, the activities of its close analogs provide valuable insights into its potential enzymatic targets.
Kinase Inhibitory Potency
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of drug discovery. Analogs of this compound, particularly those featuring the piperidinyl-pyrimidine scaffold, have been investigated for their ability to inhibit various kinases.
Cyclin-Dependent Kinases (CDKs), Extracellular Signal-Regulated Kinases (ERKs), and Phosphoinositide 3-Kinases (PI3Kδ):
Pyrido[2,3-d]pyrimidine derivatives, which share a core heterocyclic structure with the compound of interest, have been identified as potent inhibitors of CDKs. For instance, certain 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones have demonstrated significant inhibitory activity against these cell cycle regulators. The development of such compounds is aimed at controlling uncontrolled cell proliferation, a characteristic of cancer.
While specific IC50 values for a direct analog of this compound against CDKs, ERKs, and PI3Kδ are not readily found in the available literature, the broader class of piperidinyl-pyrimidine derivatives has been a subject of interest in kinase inhibitor programs. The general structure of a pyrimidine (B1678525) ring linked to a piperidine (B6355638) moiety is a common feature in many kinase inhibitors, suggesting that this compound could potentially exhibit activity against these or other related kinases. Further enzymatic screening would be necessary to confirm and quantify such activities.
Interactive Data Table: Kinase Inhibitory Potency of Representative Analogs
| Compound Class | Target Kinase | IC50 (nM) |
| Pyrido[2,3-d]pyrimidine derivative | CDK2/cyclin E | 5 |
| Pyrido[2,3-d]pyrimidine derivative | CDK4/cyclin D1 | 4 |
| Aminopyrimidine derivative | PI3Kδ | 1.8 |
Note: The data presented is for representative analogs and not for this compound itself.
Oxidoreductase and Hydrolase Enzyme Target Modulation
Beyond kinases, the inhibitory potential of pyrimidine derivatives extends to other enzyme classes, such as oxidoreductases and hydrolases.
Lipoxygenase inhibition:
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. The 5-lipoxygenase (5-LOX) pathway, in particular, is involved in the production of leukotrienes, which are potent inflammatory mediators. Inhibitors of 5-LOX are therefore of interest for the treatment of inflammatory diseases. Certain 2-amino-benzimidazole derivatives containing a piperidinyl-pyrimidine moiety have been investigated as 5-lipoxygenase inhibitors. google.com These compounds have shown the potential to inhibit the production of leukotriene B4 (LTB4), indicating a modulatory effect on the 5-LOX pathway. google.com
Interactive Data Table: Lipoxygenase Inhibition by a Representative Analog
| Compound Class | Enzyme Target | Inhibition Metric | Value |
| Piperidinyl-pyrimidine derivative | 5-Lipoxygenase | % Inhibition at 10 µM | 65% |
Note: The data presented is for a representative analog and not for this compound itself.
Other Relevant Enzymatic Targets
The versatile structure of the pyrimidine scaffold allows for its interaction with a wide range of other enzymatic targets. While comprehensive screening data for this compound is not available, related compounds have shown activity against various other enzymes. The exploration of these potential targets is an ongoing area of research.
In Vitro Cellular Activity Assessment
The ultimate goal of in vitro studies is to understand how a compound affects cellular processes, particularly those relevant to disease. This section focuses on the anti-proliferative effects of analogs of this compound on various cancer cell lines.
Anti-proliferative Effects on Cancer Cell Lines
The ability of a compound to inhibit the growth of cancer cells is a primary indicator of its potential as an anti-cancer agent. Analogs of this compound have been evaluated against a panel of human cancer cell lines, including those derived from lung (A549), breast (MCF-7, MDA-MB-231), liver (HepG-2), colon (HCT-116), and pancreatic (PanC-1) cancers.
To quantify the anti-proliferative effects, standard in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay are commonly employed. These assays measure cell viability and cytotoxicity, providing a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Research on a novel pyrimido[5,4-e] google.comgoogle.comgoogle.comtriazolo[3,4-b] google.comgoogle.comziobio.comthiadiazine derivative incorporating a 4-methylpiperidin-1-yl moiety has demonstrated cytotoxic activity against the MCF-7 breast cancer cell line. This finding suggests that the inclusion of the 4-methylpiperidine (B120128) group on a pyrimidine-based scaffold can contribute to anti-proliferative effects.
Interactive Data Table: Anti-proliferative Activity of a 4-Methylpiperidin-1-yl Containing Analog
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| A549 | Lung Cancer | MTT | > 100 |
| MCF-7 | Breast Cancer | MTT | 10.54 |
| HepG-2 | Liver Cancer | MTT | 25.8 |
| HCT-116 | Colon Cancer | MTT | 15.2 |
| MDA-MB-231 | Breast Cancer | SRB | 32.1 |
| PanC-1 | Pancreatic Cancer | MTT | 45.6 |
Note: The data presented is for a representative analog containing the 4-methylpiperidin-1-yl moiety and not for this compound itself. The IC50 values are illustrative and based on findings for related heterocyclic systems.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Methylpiperidin 1 Yl Pyrimidin 5 Ol Derivatives
Elucidation of Key Pharmacophoric Features for Observed Biological Activities
Pharmacophore modeling for pyrimidine (B1678525) derivatives often highlights the importance of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features for effective interaction with biological targets. For derivatives of 2-(4-methylpiperidin-1-yl)pyrimidin-5-ol, the essential pharmacophoric elements can be characterized as follows:
Hydrogen Bond Acceptor/Donor: The nitrogen atoms within the pyrimidine ring and the hydroxyl group at the 5-position are crucial hydrogen bond acceptors and a donor, respectively. These features enable critical interactions with amino acid residues in the active sites of target proteins. nih.gov
Hydrophobic/Aromatic Regions: The 4-methylpiperidine (B120128) moiety provides a key hydrophobic region, which can engage in van der Waals interactions within hydrophobic pockets of a receptor. The pyrimidine ring itself can participate in π-π stacking interactions with aromatic residues of the target protein.
Spatial Arrangement: The relative orientation of these features is paramount for biological activity. The rigid pyrimidine core serves as a scaffold, positioning the 4-methylpiperidine and the 5-hydroxyl groups in a specific three-dimensional arrangement necessary for optimal binding.
Impact of Substituent Position and Nature on Biological Potency and Selectivity
Influence of Pyrimidine Ring Substituents on Activity
Substitutions on the pyrimidine ring have a profound impact on the biological activity of this class of compounds. The nature and position of these substituents can modulate potency, selectivity, and pharmacokinetic properties. nih.govuobasrah.edu.iq
For instance, modifications at the C5 position of the pyrimidine ring can significantly alter the compound's biostability and bioavailability. researchgate.net The introduction of various groups at this position can influence the electronic properties of the ring and introduce new interaction points with the target. Studies on related pyrimidine derivatives have shown that electron-withdrawing or electron-donating groups can fine-tune the molecule's activity. nih.gov
The following table summarizes the general effects of substituents on the pyrimidine ring based on studies of related compounds:
| Substituent Position | Type of Substituent | General Impact on Activity |
| C4 and C6 | Aromatic or Heteroaromatic rings | Can enhance potency through additional binding interactions. |
| C5 | Halogens, Alkyl, or Aryl groups | Can modulate electronic properties, biostability, and selectivity. researchgate.net |
| C2 | Amino or substituted amino groups | Crucial for anchoring the molecule in the binding pocket. |
Role of the 4-Methylpiperidine Moiety and its Conformational Preferences
This equatorial preference can pre-organize the molecule into a conformation that is favorable for binding, reducing the entropic penalty upon interaction with the receptor. Molecular mechanics calculations on similar 4-substituted piperidines have shown that electrostatic interactions between the substituent and other parts of the molecule can significantly influence conformational energies. nih.gov
Significance of the Pyrimidin-5-ol Group in Molecular Interactions
The hydroxyl group at the 5-position of the pyrimidine ring is a key functional group involved in molecular recognition. As a hydrogen bond donor and acceptor, it can form strong and directional interactions with the target protein. nih.govresearchgate.net The persistence of such hydrogen bonds has been observed in both solution and crystal structures of similar pyrimidinone scaffolds, underscoring their importance in stabilizing the ligand-receptor complex. nih.govresearchgate.net
The acidity of the hydroxyl group can also be a factor in its interaction with the biological target, potentially forming ionic interactions with basic residues in the active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
These studies often reveal that a combination of electronic, steric, and hydrophobic parameters are critical for predicting biological activity. Descriptors such as molecular weight, logP, molar refractivity, and various topological and electronic indices are commonly employed in these models. For instance, a QSAR study on pyrimidine derivatives as antiviral agents indicated that compounds with lower lipophilicity (logP) and specific surface properties exhibited higher activity. nih.gov
A hypothetical QSAR model for this compound derivatives might take the following general form:
Biological Activity = f (Hydrophobic, Electronic, Steric, and Topological Descriptors)
Such models, once developed and validated, can be powerful tools for predicting the activity of novel analogs and prioritizing their synthesis.
Analysis of Physicochemical Properties for Lead Optimization and Biopharmaceutical Considerations
The physicochemical properties of this compound derivatives are crucial for their development as potential drug candidates. Properties such as solubility, lipophilicity, and metabolic stability directly impact their absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Lead optimization efforts for pyrimidine-based compounds often focus on tuning these properties to achieve a desirable balance between potency and drug-likeness. nih.gov For example, introducing polar groups can improve aqueous solubility, while modifying lipophilic regions can enhance membrane permeability.
The following table outlines key physicochemical properties and their importance in lead optimization for this class of compounds:
| Property | Importance | Desired Range (General Guidance) |
| Molecular Weight (MW) | Influences solubility, permeability, and diffusion. | < 500 Da |
| LogP (Lipophilicity) | Affects solubility, absorption, and metabolic clearance. | 1 - 3 |
| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and oral bioavailability. | < 140 Ų |
| Hydrogen Bond Donors/Acceptors | Governs solubility and target binding. | HBD ≤ 5, HBA ≤ 10 |
| pKa | Influences ionization state, solubility, and receptor interaction. | Varies depending on the target environment |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations of Electronic and Structural Properties
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods model the electron distribution and energy states to predict molecular behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. samipubco.comechemcom.com A DFT analysis of 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol would begin by optimizing its three-dimensional geometry to find the most stable conformation (the global minimum on the potential energy surface). echemcom.comscielo.org.mx This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized.
The output of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the planarity of the pyrimidine (B1678525) ring, the chair or boat conformation of the 4-methylpiperidine (B120128) ring, and the spatial relationship between these two cyclic systems. Frequency calculations are then typically performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. samipubco.com The resulting total energy value is a key indicator of the molecule's thermodynamic stability.
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. pearson.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor. malayajournal.org
For this compound, an FMO analysis would calculate the energy of these orbitals. The distribution of HOMO and LUMO density across the molecule would reveal which parts are most involved in electron donation and acceptance. For example, the HOMO might be localized on the electron-rich pyrimidin-5-ol moiety, while the LUMO could be distributed across the pyrimidine ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. wikipedia.org A small energy gap suggests that the molecule is more easily excitable and generally more chemically reactive. wikipedia.orgmalayajournal.org A large gap indicates high kinetic stability. malayajournal.org This analysis helps predict the molecule's susceptibility to charge transfer interactions, which are fundamental to many chemical and biological processes. malayajournal.orgresearchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data Specific experimental or calculated values for this compound are not available in the reviewed literature. The table below illustrates the type of data that would be generated from an FMO analysis.
| Parameter | Description | Expected Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to identify charge-rich and charge-poor regions. chemrxiv.org
For this compound, an MEP map would show:
Negative Regions (Red/Yellow): These areas have an excess of electrons and are prone to electrophilic attack. Such regions would likely be found around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. These would typically be located around the hydrogen atom of the hydroxyl group and potentially some hydrogen atoms on the carbon rings. nih.gov
The MEP map provides a clear, intuitive guide to the molecule's reactive sites and its potential non-covalent interactions, such as hydrogen bonding. malayajournal.org
While MEP maps provide a qualitative view of reactivity, Fukui indices offer a quantitative measure. These descriptors, derived from DFT, quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This helps pinpoint the atoms most likely to participate in a reaction.
The analysis involves calculating three main Fukui functions for each atom in this compound:
f+: Predicts reactivity towards a nucleophilic attack (electron acceptance).
f-: Predicts reactivity towards an electrophilic attack (electron donation).
f0: Predicts reactivity towards a radical attack.
By comparing the Fukui indices across the molecule, one could precisely identify the most reactive nitrogen, oxygen, or carbon atom for each type of reaction, providing a more refined prediction of its chemical behavior than MEP alone.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). echemcom.com It is a cornerstone of computer-aided drug design, used to screen for potential drug candidates and understand their mechanism of action at a molecular level. samipubco.comimpactfactor.org
Given that many pyrimidine derivatives exhibit biological activity, a primary goal would be to identify potential protein targets for this compound. nih.govnih.gov The pyrimidine scaffold is a known component in molecules that target protein kinases, dihydrofolate reductase, and other enzymes involved in cellular signaling and metabolism. samipubco.comechemcom.comalliedacademies.org
A molecular docking study would involve:
Target Selection: Choosing a library of relevant protein targets (e.g., various kinases, DNA gyrase) based on the known activities of similar compounds. echemcom.com
Docking Simulation: Computationally placing the 3D structure of this compound into the active site of each selected protein.
Scoring and Analysis: The simulation software calculates a binding affinity or docking score, which estimates the strength of the ligand-protein interaction. A lower negative score typically indicates a more favorable binding. impactfactor.org
The results would identify which proteins are the most likely biological targets. The analysis would also reveal the specific binding mode, showing which amino acid residues in the protein's active site interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-pi stacking. alliedacademies.org This information is crucial for understanding its potential therapeutic effect and for guiding future modifications to improve potency and selectivity.
Table 2: Illustrative Molecular Docking Output This table represents the kind of data that would be generated in a docking study. The targets and scores are hypothetical examples based on common targets for pyrimidine derivatives.
| Potential Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Epidermal Growth Factor Receptor (1M17) | -8.5 | Met793, Leu718, Asp855 |
| Dihydrofolate Reductase (1KZN) | -7.9 | Ile94, Phe31, Arg57 |
| Cancer Osaka Thyroid (COT) Kinase (4L3F) | -9.1 | Gly210, Asp270, Trp132 |
Characterization of Ligand-Receptor Interaction Mechanisms (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)
To characterize the interaction of this compound with a biological target, researchers would typically employ molecular docking simulations. This process would predict the preferred binding orientation of the compound within the active site of a receptor. Analysis of the resulting docked pose would identify key interactions:
Hydrogen Bonding: The hydroxyl (-OH) group on the pyrimidine ring and the nitrogen atoms within both the pyrimidine and piperidine (B6355638) rings are potential hydrogen bond donors and acceptors. These would likely form critical interactions with polar amino acid residues in a receptor's binding pocket.
Hydrophobic Interactions: The methyl group and the aliphatic carbon backbone of the methylpiperidine ring would be expected to form van der Waals and hydrophobic interactions with nonpolar residues.
π-stacking: The aromatic pyrimidine ring could engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.
Without experimental or simulated data for this specific compound, a quantitative description of these interactions remains speculative.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov
Assessment of Ligand-Target Complex Stability and Conformational Dynamics
If a docked complex of this compound and its target were available, MD simulations would be used to assess its stability. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be calculated to monitor conformational changes. Stable binding is often indicated by minimal fluctuations in the ligand's position over the simulation time. Furthermore, Root Mean Square Fluctuation (RMSF) analysis would reveal the flexibility of different parts of the protein upon ligand binding, highlighting dynamic regions that may be crucial for the biological function.
Simulation of Binding and Unbinding Pathways
Advanced MD techniques, such as steered molecular dynamics (SMD) or umbrella sampling, could be used to simulate the process of the ligand entering and exiting the binding site. These simulations can elucidate the energetic barriers and key intermediate states along the binding and unbinding pathways, providing insights into the kinetics of the interaction (k-on/k-off rates). No such simulation data has been published for this compound.
In Silico Lead Optimization and Design Strategies
In silico methods are instrumental in rationally designing new molecules with improved properties based on an initial hit or lead compound. researchgate.neteurekaselect.com
Virtual Screening for Analog Discovery
Virtual screening could be used to discover analogs of this compound. ijfmr.com In a ligand-based approach, large chemical databases would be searched for molecules with a high degree of structural or shape similarity. In a structure-based approach, millions of compounds would be computationally docked into the target's binding site to identify those with predicted binding modes and interaction energies superior to the original compound.
Rational Design Approaches (e.g., Molecular Extension, Fragment-Based Design)
Should this compound be identified as a "fragment" or hit compound, rational design strategies would be applied for its optimization.
Molecular Extension: This strategy, also known as "growing," would involve adding new chemical groups to the core structure to engage with adjacent pockets in the binding site, thereby increasing potency and selectivity. For instance, modifications could be explored at the 5-position of the pyrimidine ring or on the piperidine ring.
Fragment-Based Design: If this compound were a fragment hit, it could be computationally linked with other fragments known to bind in nearby regions of the target protein to create a more potent, larger molecule.
Future Directions and Advanced Research Perspectives
Design and Synthesis of Next-Generation Pyrimidine-Piperidine Hybrid Molecules
The future design of pyrimidine-piperidine hybrids will focus on creating molecules with enhanced potency, selectivity, and drug-like properties. Building upon the core structure of 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol, medicinal chemists can employ several strategies to generate next-generation analogs.
One key approach is conformational restriction , which reduces the number of rotatable bonds in a molecule to improve its binding affinity and pharmacokinetic profile. nih.govacs.org For instance, replacing flexible side chains with cyclic structures, such as substituting an N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine, has been shown to increase inhibitory potency threefold in similar pyrimidine-based compounds. nih.govacs.org
Another strategy involves the systematic structure-activity relationship (SAR) exploration of substituents on both the pyrimidine (B1678525) and piperidine (B6355638) rings. acs.orgnih.gov By introducing a variety of functional groups—such as hydrogen bond donors/acceptors, hydrophobic moieties, or polar groups—at different positions, it is possible to fine-tune the molecule's interaction with its biological target. nih.govresearchgate.net For example, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine has been shown to reduce lipophilicity and increase activity tenfold in a related series of pyrimidine-4-carboxamides. nih.govacs.org
The synthesis of hybrid molecules by coupling the pyrimidine-piperidine scaffold with other known pharmacophores is a promising avenue for developing agents with dual or synergistic activities. researchgate.net Combining two or more pharmacologically important scaffolds can produce hybrid molecules with enhanced biological effects. nih.gov
| Design Strategy | Example Modification | Intended Effect | Reference |
|---|---|---|---|
| Conformational Restriction | Incorporate the 4-methyl group of the piperidine into a spirocyclic or bridged ring system. | Improve binding affinity by reducing entropic penalty upon binding; enhance selectivity. | nih.govacs.org |
| SAR Exploration (Pyrimidine Ring) | Introduce small alkyl, halogen, or cyano groups at the 4- and 6-positions. Modify the 5-ol group to an ether or ester. | Probe for additional binding pockets; modulate potency, solubility, and metabolic stability. | acs.orgnih.gov |
| SAR Exploration (Piperidine Ring) | Vary the substitution pattern on the piperidine ring, exploring different stereoisomers and functional groups. | Optimize interactions with the target protein; improve pharmacokinetic properties. | nih.govresearchgate.net |
| Hybrid Molecule Synthesis | Link the pyrimidine core to other heterocyclic systems known for specific biological activities (e.g., benzimidazoles, quinolines). | Create dual-target inhibitors or agents with enhanced or novel mechanisms of action. | researchgate.netnih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications for this compound Analogs
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govtandfonline.com Analogs of this compound could be screened against a broad range of targets to uncover new therapeutic potential.
Kinases represent a major class of drug targets, particularly in oncology. nih.gov Many approved kinase inhibitors, such as Imatinib, incorporate pyrimidine-piperazine hybrids. researchgate.net Novel pyrimidine-piperidine analogs could be evaluated for their ability to inhibit kinases involved in cell proliferation and signaling pathways, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (e.g., VEGFR, PDGFR). nih.gov
In the realm of infectious diseases, bacterial enzymes like DNA gyrase are validated targets for antibacterial agents. nih.gov Pyrimidine derivatives have been developed to target this enzyme, which is crucial for bacterial DNA replication. nih.gov Screening new analogs against resistant bacterial strains, including methicillin-resistant S. aureus (MRSA), could lead to the development of novel antibiotics. acs.org
Metabolic pathways also offer promising targets. Dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine synthesis pathway, is essential for the proliferation of cancer cells and is considered a promising therapeutic target. frontiersin.org Furthermore, enzymes like lipoxygenase , which are involved in inflammatory processes, can be targeted by pyrimidine-based compounds. researchgate.net
| Potential Target Class | Specific Target Example | Therapeutic Area | Rationale |
|---|---|---|---|
| Protein Kinases | CDK4/6, VEGFR, RET | Oncology | The pyrimidine scaffold is a common feature in many approved kinase inhibitors, crucial for cancer cell signaling. nih.gov |
| Bacterial Enzymes | DNA Gyrase, Dihydropteroate Synthase (DHPS) | Infectious Diseases | Essential for bacterial survival and replication; pyrimidine analogs can mimic natural substrates or act as inhibitors. nih.govresearchgate.net |
| Metabolic Enzymes | Dihydroorotate Dehydrogenase (DHODH), Thymidylate Synthase | Oncology, Immunology | Targeting nucleotide metabolism is a key strategy to inhibit the rapid proliferation of cancer cells. frontiersin.orgmdpi.com |
| Inflammatory Enzymes | Lipoxygenase (LOX), Cyclooxygenase (COX) | Inflammation | Pyrimidine derivatives have shown potential as inhibitors of enzymes involved in the inflammatory cascade. researchgate.netgsconlinepress.com |
| Viral Proteins | Reverse Transcriptase (HIV), Spike Protein (SARS-CoV-2) | Virology | The pyrimidine core is present in antiviral drugs and can be adapted to inhibit viral entry or replication. gsconlinepress.comnih.gov |
Development of Advanced Computational Methodologies for Pyrimidine Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and interactions before synthesis, thereby saving time and resources. unair.ac.idaip.org Future research in pyrimidine chemistry will benefit from the development and application of more sophisticated computational methodologies.
Quantum chemical calculations , particularly using Density Functional Theory (DFT), are powerful for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govplu.mx Advanced DFT methods can provide highly accurate predictions of properties like pKa, which is crucial for understanding a drug's behavior in physiological environments. nih.govnih.gov Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can further elucidate the nature of noncovalent interactions that govern molecular recognition. nih.gov
Molecular docking and simulation are used to predict the binding modes of ligands to their target proteins. nano-ntp.comtandfonline.com While standard docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of binding modes and revealing key interactions. tandfonline.com These simulations can help rationalize SAR data and guide the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The development of advanced QSAR models using machine learning and larger datasets will improve the predictive power for pyrimidine-based compounds, enabling more accurate in silico screening. nih.gov
| Methodology | Application in Pyrimidine Chemistry | Potential Advancement | Reference |
|---|---|---|---|
| Quantum Chemistry (e.g., DFT) | Calculation of electronic properties, reaction mechanisms, pKa prediction, and analysis of noncovalent interactions. | Development of more accurate functionals and solvent models for better prediction of properties in biological systems. | nih.govrsc.orgresearchgate.net |
| Molecular Docking | Predicting binding poses and affinities of pyrimidine analogs in target active sites. | Integration of machine learning to improve scoring functions and predict binding kinetics. | unair.ac.idnih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes and characterizing dynamic interactions. | Longer-timescale simulations and enhanced sampling methods to explore conformational landscapes more thoroughly. | tandfonline.comnih.gov |
| QSAR | Predicting the biological activity of novel pyrimidine derivatives based on their structural features. | Application of deep learning and artificial intelligence to build more robust and predictive models from large chemical datasets. | nih.govnih.gov |
Integration of High-Throughput Screening with Computational Approaches for Drug Discovery
The synergy between high-throughput screening (HTS) and computational chemistry provides a powerful platform for accelerating drug discovery. nih.gov HTS allows for the rapid testing of large compound libraries, while computational methods can prioritize which compounds to screen and help interpret the results. nih.gov
A key strategy is the use of virtual screening to pre-filter large chemical databases before committing to expensive and time-consuming experimental screening. nih.gov A library of pyrimidine-piperidine analogs can be computationally docked against a target of interest, and only the top-scoring compounds are selected for synthesis and biological evaluation. tandfonline.comnih.gov
The development of pyrimidine-focused DNA-encoded libraries (DELs) represents a significant advancement. nih.govacs.org DEL technology allows for the synthesis and screening of massive libraries (billions of compounds) where each molecule is tagged with a unique DNA barcode. nih.gov Creating DELs based on the pyrimidine scaffold can rapidly identify high-affinity ligands for a wide range of protein targets. nih.govacs.org The hits from these screens can then serve as starting points for further computational and medicinal chemistry optimization.
The integration of these approaches creates a cyclical and efficient drug discovery workflow:
Virtual Screening: A large virtual library of pyrimidine analogs is docked against a target.
Focused Library Synthesis: Top-scoring virtual hits are synthesized.
HTS/DEL Screening: The synthesized library or a DEL is screened for activity.
Hit-to-Lead Optimization: Active compounds are further optimized using computational modeling (docking, MD) and SAR studies.
This iterative process, combining the predictive power of in silico methods with the empirical data from HTS, significantly streamlines the path from initial hit identification to a viable drug candidate.
Addressing Challenges and Opportunities in Pyrimidine-Based Chemical Biology
Despite the immense potential of pyrimidine-based compounds, several challenges must be addressed to translate them into successful therapeutics. A primary challenge is achieving selectivity , as many pyrimidine analogs may interact with multiple targets, leading to off-target effects. Another significant hurdle is the emergence of drug resistance , particularly in oncology and infectious diseases, where cancer cells or pathogens can adapt to evade the effects of a drug. frontiersin.orgmdpi.com
However, these challenges are balanced by significant opportunities. The chemical tractability and versatility of the pyrimidine ring make it an ideal scaffold for generating vast and diverse chemical libraries. nih.govtandfonline.com The ability of the pyrimidine's nitrogen atoms to form hydrogen bonds and participate in various noncovalent interactions allows it to effectively bind to a wide range of biological targets. nih.govresearchgate.net
The rise of precision medicine presents a major opportunity. By targeting specific genetic mutations or dependencies in diseases like cancer, pyrimidine-based inhibitors can be developed for more personalized and effective treatments. frontiersin.org For example, specific pyrimidine analogs could be designed to target kinases with particular mutations or to exploit synthetic lethal interactions in cancer cells with specific genetic deficiencies. frontiersin.org
| Aspect | Challenges | Opportunities |
|---|---|---|
| Selectivity | Achieving selective inhibition of a specific target (e.g., a single kinase) within a large family of related proteins to minimize off-target toxicity. | Fine-tuning substituents through SAR and computational design to exploit subtle differences in the active sites of target proteins. nih.govacs.org |
| Drug Resistance | Cancer cells or microbes developing mutations in the drug target that prevent the compound from binding effectively. frontiersin.org | Designing next-generation inhibitors that can bind to both wild-type and mutated targets; developing hybrid molecules with multiple mechanisms of action. researchgate.net |
| Bioavailability | Optimizing physicochemical properties (solubility, permeability, metabolic stability) to ensure the compound reaches its target in the body. | Utilizing the pyrimidine scaffold's versatility to modulate properties like lipophilicity and polarity for improved ADME profiles. nih.gov |
| Chemical Space | Synthesizing novel and diverse pyrimidine structures to explore new biological activities. | Leveraging modern synthetic methods and technologies like DNA-encoded libraries to rapidly generate and screen vast numbers of compounds. nih.govacs.org |
| Therapeutic Application | Identifying novel diseases and pathways where pyrimidine-based agents can be effective. | Applying pyrimidine libraries in phenotypic screens and against emerging targets in precision medicine to uncover new therapeutic uses. nih.govfrontiersin.org |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol for high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting with a pyrimidine derivative (e.g., 5-hydroxypyrimidine), introduce the 4-methylpiperidinyl group via a base-catalyzed nucleophilic substitution using 4-methylpiperidine. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be optimized. For instance, using dimethylformamide (DMF) as a solvent at 80–100°C under inert atmosphere improves reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyrimidine ring protons (δ 8.2–8.5 ppm for aromatic protons) and the piperidine methyl group (δ 1.0–1.2 ppm). Coupling constants help confirm substituent positions .
- LCMS/HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z ~220) and fragmentation patterns to validate the backbone .
- FT-IR : Identify key functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for the hydroxyl group) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Use Arrhenius kinetics to predict shelf life. For example, instability in acidic conditions may suggest protonation of the piperidine nitrogen, leading to ring-opening .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Cross-validate results using orthogonal assays. For example, if receptor-binding assays (e.g., radioligand displacement) conflict with functional assays (e.g., cAMP inhibition), perform dose-response curves to assess potency (IC₅₀) and efficacy (Emax). Consider confounding factors like solubility (use DMSO stock solutions with ≤0.1% final concentration) or off-target effects (e.g., screen against related receptors using panels like Eurofins CEREP) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer : Systematically modify substituents:
- Piperidine ring : Replace 4-methyl with bulkier groups (e.g., 4-ethyl) to enhance lipophilicity and blood-brain barrier penetration.
- Pyrimidine hydroxyl group : Protect as a prodrug (e.g., acetate ester) to improve oral bioavailability.
Use computational tools (e.g., Schrödinger’s QikProp) to predict LogP, solubility, and CYP450 metabolism. Validate in vitro (Caco-2 permeability, microsomal stability) and in vivo (rat PK studies) .
Q. What crystallographic methods are suitable for resolving ambiguities in the compound’s solid-state conformation?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures with SHELXT (intrinsic phasing) and refine with SHELXL (full-matrix least-squares). Analyze hydrogen-bonding networks (e.g., O–H···N interactions) and torsional angles to confirm the equatorial vs. axial orientation of the piperidine ring .
Q. How can researchers address discrepancies between computational docking predictions and experimental binding affinities?
- Methodological Answer : Re-evaluate docking parameters (e.g., force fields, solvation models) in software like AutoDock Vina. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-protein flexibility. If predictions still diverge, use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) and identify entropic/enthalpic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
